molecular formula C22H22N4O4 B11608756 methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11608756
M. Wt: 406.4 g/mol
InChI Key: MISGXIVIMPJOOU-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:

  • A 2-amino group at position 2.
  • A methyl ester at position 3.
  • A 2-(3,4-dimethoxyphenyl)ethyl substituent at position 1.

The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, which may enhance π-π stacking interactions or hydrogen bonding in biological systems.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C22H22N4O4/c1-28-16-9-8-13(12-17(16)29-2)10-11-26-20(23)18(22(27)30-3)19-21(26)25-15-7-5-4-6-14(15)24-19/h4-9,12H,10-11,23H2,1-3H3

InChI Key

MISGXIVIMPJOOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrroloquinoxaline core through a cyclocondensation reaction involving an aminoquinoxaline derivative and a suitable alkyne or alkene .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Variations and Substituent Effects

Key structural differences among pyrroloquinoxaline derivatives include:

  • Substituents at position 1 : Alkyl chains, aryl groups, or functionalized phenyl rings.
  • Ester vs. amide groups at position 3.
  • Substituent electronic properties (e.g., electron-donating vs. withdrawing).
Table 1: Structural Comparison of Selected Pyrroloquinoxaline Derivatives
Compound Name Substituent at Position 1 Functional Group at Position 3 Molecular Formula Molecular Weight (g/mol) Key Analytical Data
Target Compound 2-(3,4-dimethoxyphenyl)ethyl Methyl ester C23H23N4O4* ~419.45† Not reported in evidence
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl Ethyl ester C19H24N4O2 340.43 ChemSpider ID 1288048
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methyl... 3-Cyano-4-methyl-5-phenylpyrrol-2-yl Ethyl ester C21H22N4O2 362.17 MS: m/z 362
Compound in Not specified Ethyl ester C26H22N4O4 454.17 MS: m/z 454
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]... 3-(Trifluoromethyl)phenyl Ethyl ester C20H16F3N4O2 401.36 MDL 385373-18-2
2-Amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]... 2-(4-methoxyphenyl)ethyl Carboxamide C30H31N5O4 525.61 ChemSpider ID 1454935

*Hypothetical formula based on substituent analysis.
†Calculated based on inferred formula.

Physicochemical Properties and Functional Group Impact

  • Ester vs. Amide Groups : Esters (e.g., methyl or ethyl in the target compound and ) are generally more lipophilic and hydrolytically labile than carboxamides (e.g., –10), which may improve metabolic stability .
  • The 3,4-dimethoxyphenyl group in the target compound balances aromaticity and moderate hydrophobicity, favoring both solubility and target interaction. Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may alter electronic distribution and binding kinetics .
Table 2: Substituent Electronic Effects and Implications
Substituent Type Example Compound Electronic Effect Potential Impact
3,4-Dimethoxyphenyl (target) Target Compound Electron-donating Enhanced π-π interactions, solubility
Trifluoromethyl () Ethyl 2-amino-1-[3-(CF3)phenyl]... Electron-withdrawing Increased stability, altered binding
Hexyl () Ethyl 2-amino-1-hexyl... Neutral (alkyl) Higher lipophilicity, membrane permeation

Analytical Data and Characterization

  • Mass Spectrometry :
    • reports a molecular ion at m/z 362 (C21H22N4O2), consistent with its formula .
    • ’s compound shows m/z 454 (C26H22N4O4), reflecting its larger aromatic substituent .
  • Elemental Analysis: ’s compound matches calculated values (C: 69.59%, H: 6.12%, N: 15.46%) . Minor deviations in nitrogen content (e.g., 15.86% found vs. 15.46% calculated) may indicate synthesis impurities.

Biological Activity

Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (referred to as "compound" hereafter) is a novel compound belonging to the pyrroloquinoxaline class, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity based on recent studies and findings.

1. Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core with an amino group and a methoxy-substituted phenyl group. Its chemical formula is C16H18N4O3C_{16}H_{18}N_4O_3.

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrroloquinoxaline derivatives. For instance:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity, comparable to established antioxidants like Trolox and gallic acid. It exhibited an overall rate constant of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1} for hydroxyl radical scavenging in specific solvents .
  • Mechanism of Action : The antioxidant mechanism is primarily attributed to the ability to donate electrons and stabilize free radicals, thus preventing cellular damage.

3. Anticancer Activity

The anticancer potential of the compound has been evaluated against various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of conventional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer cell proliferation through hydrophobic interactions, suggesting a targeted approach in its anticancer mechanism.

4. Antibacterial Activity

The antibacterial properties of the compound were also assessed:

  • In Vitro Testing : The compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This was evaluated using standard agar diffusion methods, where zones of inhibition were measured .

5. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrroloquinoxaline derivatives:

Substituent Effect on Activity
Methoxy groupsEnhance antioxidant and anticancer properties
Amino groupEssential for cytotoxic activity
Phenyl ringContributes to hydrophobic interactions

6. Case Studies

Several case studies have been conducted to explore the biological activity of similar compounds within the pyrroloquinoxaline class:

  • Study A : Investigated a series of substituted pyrroloquinoxalines for their antioxidant capacity using DPPH assays, with findings indicating that modifications at specific positions significantly enhance activity .
  • Study B : Focused on the anticancer effects of pyrroloquinoxalines in combination therapies, showing synergistic effects when combined with existing chemotherapeutics .

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